Tributoxypropylsilane

Description

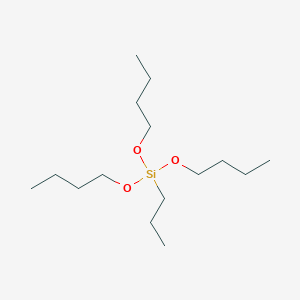

Tributoxypropylsilane (hypothetical structure: (C₄H₉O)₃Si-CH₂CH₂CH₃) is a trialkoxysilane derivative characterized by a silicon atom bonded to three butoxy groups (-OC₄H₉) and a propyl chain. Trialkoxysilanes are widely used as coupling agents in polymers, coatings, and adhesives due to their ability to bond organic and inorganic materials .

Properties

CAS No. |

17906-22-8 |

|---|---|

Molecular Formula |

C15H34O3Si |

Molecular Weight |

290.51 g/mol |

IUPAC Name |

tributoxy(propyl)silane |

InChI |

InChI=1S/C15H34O3Si/c1-5-9-12-16-19(15-8-4,17-13-10-6-2)18-14-11-7-3/h5-15H2,1-4H3 |

InChI Key |

WAAWAIHPWOJHJJ-UHFFFAOYSA-N |

SMILES |

CCCCO[Si](CCC)(OCCCC)OCCCC |

Canonical SMILES |

CCCCO[Si](CCC)(OCCCC)OCCCC |

Other CAS No. |

17906-22-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of tributoxypropylsilane (inferred) with analogous trialkoxysilanes:

Key Findings:

Structural Influence on Reactivity: Methoxy vs. Ethoxy Groups: Methoxy groups (e.g., in propyltrimethoxysilane) hydrolyze faster than ethoxy groups due to their smaller size, enhancing reactivity in aqueous environments . This compound’s larger butoxy groups would likely reduce hydrolysis rates, increasing shelf stability but requiring catalysts for activation. Functional Side Chains: The methacrylate group in 3-Methacryloxypropyltrimethoxysilane enables covalent bonding with polymers during curing, making it superior for composite materials compared to non-polymerizable analogs like propyltrimethoxysilane .

Thermal and Chemical Stability :

- Silanes with sulfur bridges (e.g., 3,3′-Tetrathiobis(propyl-triethoxysilane)) exhibit exceptional thermal stability (up to 250°C) due to robust Si-S bonds, whereas methacrylate-functionalized silanes degrade near 150°C .

Toxicity and Handling: Methacrylated silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) require stringent respiratory protection (P95/NIOSH) due to irritant vapors, while non-functionalized silanes like propyltrimethoxysilane pose lower acute toxicity risks .

Limitations and Data Gaps

- Experimental validation of its hydrolysis kinetics and thermal stability is recommended.

- Comparative toxicity data for butoxy-substituted silanes remain sparse, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.